

Aprinocarsen Sodium: A Technical Overview of Its Sequence, Design, and Preclinical Evaluation

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Compound of Interest

Compound Name: Aprinocarsen sodium

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An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Aprinocarsen sodium, also known as ISIS 3521 and LY900003, is a 20-base phosphorothioate antisense oligonucleotide designed to inhibit the expression of Protein Kinase C-alpha (PKC- α).^[1] Developed by Isis Pharmaceuticals (now Ionis Pharmaceuticals), aprinocarsen was investigated as a potential therapeutic agent for various cancers.^[2] As a second-generation antisense oligonucleotide, its design incorporates chemical modifications to enhance its drug-like properties, such as resistance to nuclease degradation. This document provides a detailed technical guide on the sequence, design, and preclinical evaluation of **aprinocarsen sodium**, intended for researchers, scientists, and professionals in the field of drug development.

Aprinocarsen Sodium: Core Properties

Property	Description	Reference
Sequence	5'- GTTCTCGCTGGTGAGTTTCA -3'	
Chemical Structure	20-mer phosphorothioate deoxyribonucleotide	[3]
Target	Protein Kinase C-alpha (PKC- α) mRNA	[1][4]
Mechanism of Action	Binds to the 3'-untranslated region of human PKC- α mRNA, leading to RNase H-mediated degradation of the mRNA transcript and subsequent reduction in PKC- α protein synthesis.	[3]
Former Names	ISIS 3521, LY900003	[3]

Design and Rationale

The design of **aprinocarsen sodium** as a second-generation antisense oligonucleotide focused on achieving high target affinity, specificity, and improved pharmacokinetic properties.

Sequence Selection: The 20-nucleotide sequence of aprinocarsen was specifically designed to be complementary to the 3'-untranslated region (3'-UTR) of the human PKC- α mRNA.

Targeting the 3'-UTR is a common strategy in antisense technology as this region is often unique to the target mRNA, thereby minimizing off-target effects on other closely related protein kinase C isoforms.

Phosphorothioate Backbone: Aprinocarsen incorporates a phosphorothioate (PS) modification in its backbone. In a PS linkage, a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom. This modification renders the oligonucleotide resistant to degradation by cellular nucleases, which significantly increases its half-life in biological systems compared to unmodified oligodeoxynucleotides.

Preclinical Efficacy

Aprinocarsen demonstrated potent and specific inhibition of PKC- α expression in a variety of preclinical models, both in vitro and in vivo.

In Vitro Studies

In cultured human tumor cell lines, aprinocarsen effectively reduced PKC- α mRNA and protein levels in a dose- and sequence-dependent manner.

Cell Line	Assay	Endpoint	Result	Reference
Human Lung Carcinoma (A549)	PKC- α mRNA reduction	IC50	~100 nM	[5]
Human Bladder Carcinoma (T-24)	PKC- α mRNA reduction	IC50	50-100 nM	[6]
Mouse Mammary Epithelial (C127)	PKC- α mRNA reduction	IC50	100-200 nM	[1]

In Vivo Studies

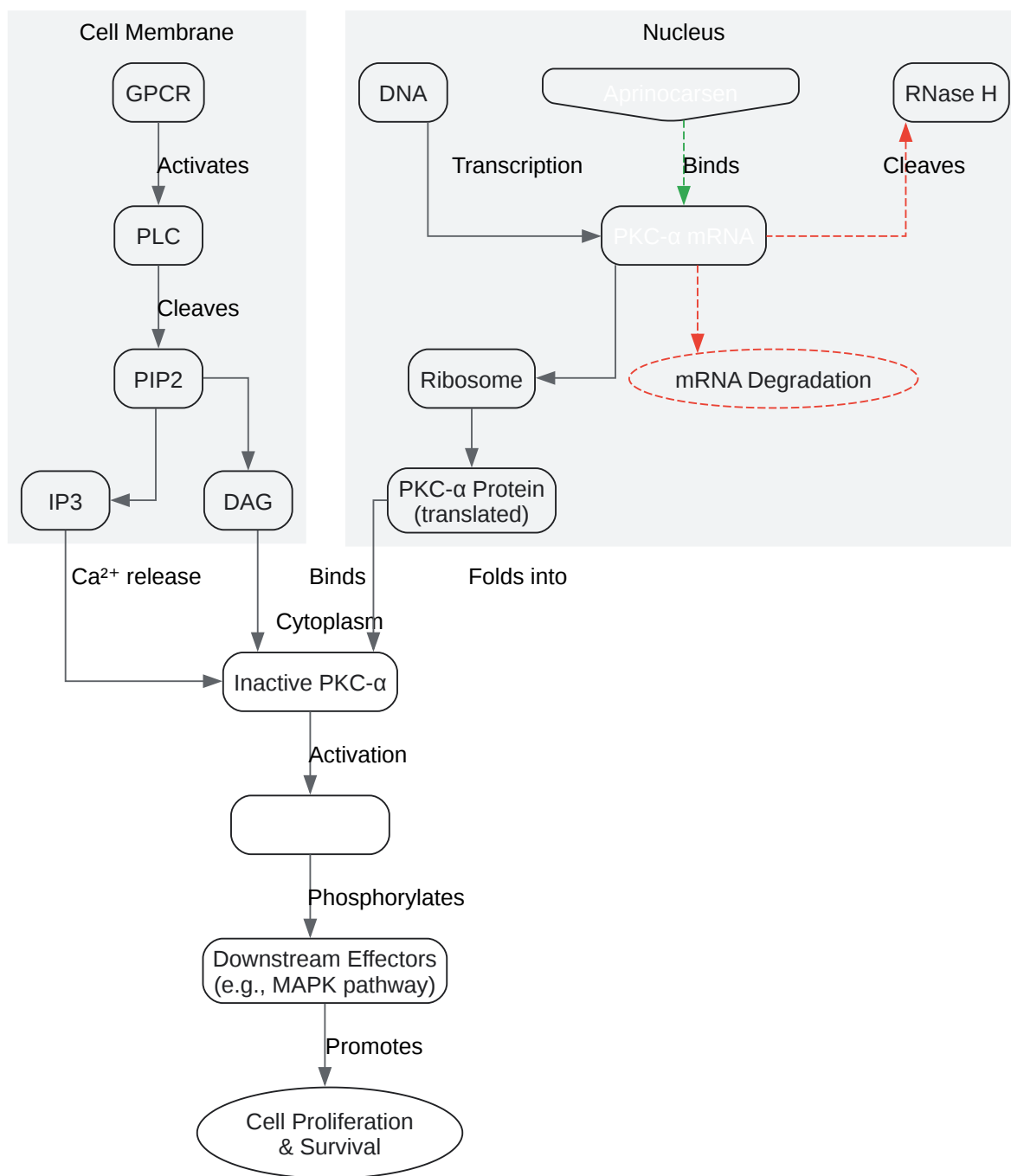
Systemic administration of aprinocarsen to mice bearing human tumor xenografts resulted in significant antitumor activity.

Tumor Model	Animal Model	Dosing	Endpoint	Result	Reference
Human Glioblastoma (U-87)	Nude Mice	Intraperitoneal	Tumor Growth Inhibition	Significant growth delay and tumor reduction	[3]
Various Human Tumor Xenografts	Nude Mice	Intraperitoneal	PKC- α mRNA reduction in liver	IC50 of 30-50 mg/kg	[1]
T-24, A549, Colo 205 Xenografts	Nude Mice	Intravenous	Tumor Growth Inhibition	ID50 of 0.06-0.6 mg/kg daily	[6]

Signaling Pathway and Experimental Workflows

PKC- α Signaling Pathway and Mechanism of Aprinocarsen Action

The following diagram illustrates the canonical PKC- α signaling pathway and the mechanism by which aprinocarsen intervenes.

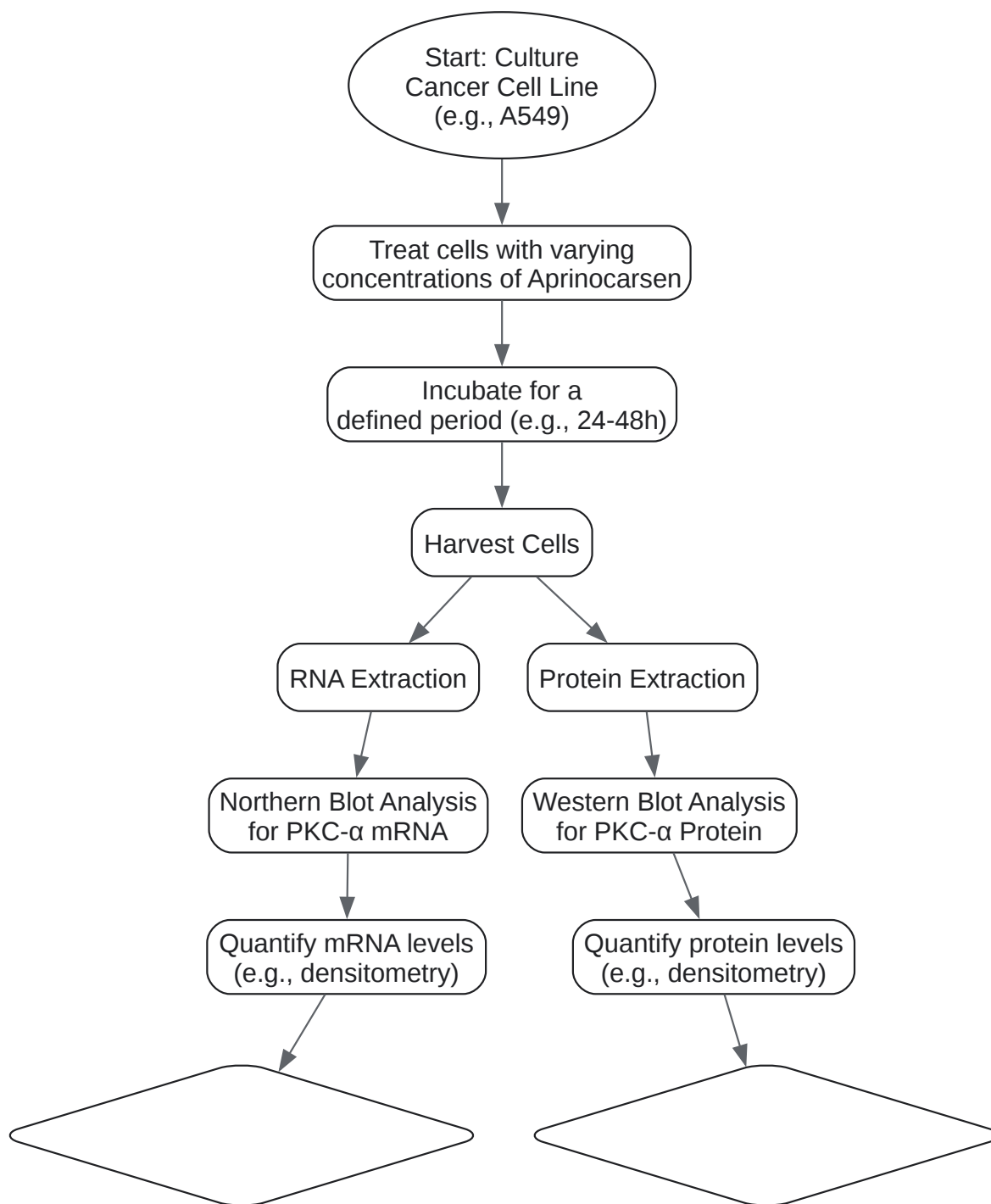


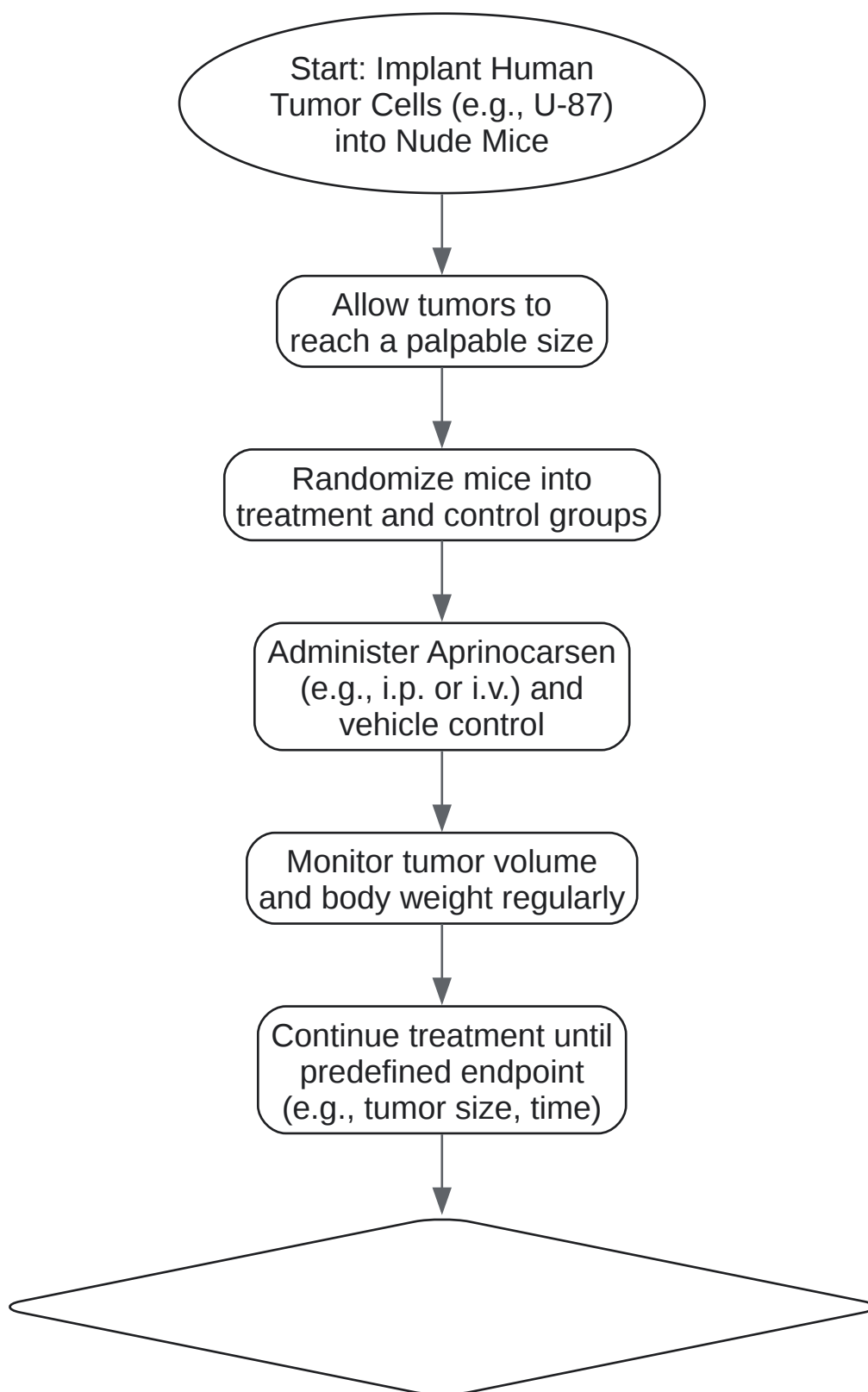
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Caption: Mechanism of Aprinocarsen Action on the PKC-α Signaling Pathway.

Experimental Workflow: In Vitro Evaluation of Aprinocarsen

The following diagram outlines a typical experimental workflow for assessing the in vitro efficacy of aprinocarsen.





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